molecular formula C7H14O<br>CH3(CH2)3COCH2CH3<br>C7H14O B090015 3-Heptanone CAS No. 106-35-4

3-Heptanone

Cat. No.: B090015
CAS No.: 106-35-4
M. Wt: 114.19 g/mol
InChI Key: NGAZZOYFWWSOGK-UHFFFAOYSA-N
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Description

3-Heptanone, also known as butyl ethyl ketone, is a seven-carbon ketone with the chemical formula C₇H₁₄O. It is a colorless liquid with a distinctive “green odor,” often described as fruity. This compound is commonly used as a fragrance in perfumes, a solvent for cellulose, nitrocellulose, and vinyl resins, and as a synthetic building block in the preparation of other organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions:

3-Heptanone can be synthesized through various methods. One common laboratory method involves the addition reaction between acetone and vinyl ketone in the presence of an acid catalyst. The reaction proceeds as follows:

  • Acetone is added to a reaction kettle and heated to a specific temperature.
  • Vinyl ketone is slowly added under stirring conditions.
  • An acid catalyst is introduced, and the mixture is stirred for a certain period.
  • The reaction mixture is then cooled to room temperature, and the products are separated using a separatory funnel.
  • The resulting this compound is purified by distillation .

Industrial Production Methods:

Industrially, this compound is produced through the reductive condensation of propionaldehyde (propanal) with butanone (methyl ethyl ketone). This reaction yields hept-4-en-3-one, which is subsequently hydrogenated to form this compound .

Chemical Reactions Analysis

Types of Reactions:

3-Heptanone undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding carboxylic acids.

    Reduction: It can be reduced to secondary alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the carbonyl group is attacked by nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

    Substitution: Nucleophiles such as Grignard reagents or organolithium compounds are used in substitution reactions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Secondary alcohols.

    Substitution: Various substituted ketones or alcohols, depending on the nucleophile used.

Scientific Research Applications

3-Heptanone has a wide range of applications in scientific research, including:

    Chemistry: It is used as a solvent and a reagent in organic synthesis. Its unique properties make it valuable in the preparation of other organic compounds.

    Biology: this compound is studied for its role in pheromone signaling in insects. It is known to act as a pheromone in certain species, influencing their behavior.

    Medicine: Research is ongoing into its potential therapeutic applications, including its use as an anesthetic agent.

    Industry: It is used in the production of fragrances, flavors, and as a solvent in various industrial processes .

Comparison with Similar Compounds

    2-Heptanone: Another seven-carbon ketone with similar properties but different structural isomerism.

    3-Hexanone: A six-carbon ketone with similar reactivity but different physical properties.

    3-Octanone: An eight-carbon ketone with similar chemical behavior but different molecular weight and boiling point.

Uniqueness of 3-Heptanone:

This compound is unique due to its specific carbon chain length and the position of the carbonyl group, which confer distinct physical and chemical properties. Its “green odor” and fruity scent make it particularly valuable in the fragrance industry. Additionally, its role as a pheromone in certain insect species highlights its biological significance .

Properties

IUPAC Name

heptan-3-one
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InChI

InChI=1S/C7H14O/c1-3-5-6-7(8)4-2/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

NGAZZOYFWWSOGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O, Array
Record name ETHYL BUTYL KETONE
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Record name ETHYL n-BUTYL KETONE
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DSSTOX Substance ID

DTXSID2047438
Record name 3-Heptanone
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Molecular Weight

114.19 g/mol
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Physical Description

Ethyl butyl ketone is a colorless odorless liquid with a mild fruity odor. Flash point 140 °F., Colorless liquid with a powerful, fruity odor; [NIOSH], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., colourless, mobile liquid with a fruity, green, fatty odour, Colorless liquid with a fruity odor., Colorless liquid with a powerful, fruity odor.
Record name ETHYL BUTYL KETONE
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Record name ETHYL n-BUTYL KETONE
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Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/391/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Record name ETHYL BUTYL KETONE (3-HEPTANONE)
Source Occupational Safety and Health Administration (OSHA)
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Source The National Institute for Occupational Safety and Health (NIOSH)
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Boiling Point

297 °F at 760 mmHg (USCG, 1999), 147 °C, 146.00 to 148.00 °C. @ 760.00 mm Hg, 298 °F
Record name ETHYL BUTYL KETONE
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Record name 3-HEPTANONE
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Record name 3-Heptanone
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Record name ETHYL n-BUTYL KETONE
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Record name ETHYL BUTYL KETONE (3-HEPTANONE)
Source Occupational Safety and Health Administration (OSHA)
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Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
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Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Flash Point

115 °F (USCG, 1999), 46 °C, 115 °F (46 °C) (Open cup), 46 °C o.c., 115 °F (open cup), (oc) 115 °F
Record name ETHYL BUTYL KETONE
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Record name 3-HEPTANONE
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Record name ETHYL n-BUTYL KETONE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0889
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Record name ETHYL BUTYL KETONE (3-HEPTANONE)
Source Occupational Safety and Health Administration (OSHA)
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Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Ethyl butyl ketone
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0266.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Solubility

1 % (NIOSH, 2023), Slightyl soluble in carbon tetrachloride; miscible in ethanol, ether, In water, 4.3X10+3 mg/L at 20 °C, 4.3 mg/mL at 20 °C, Solubility in water: poor, miscible with alcohol and ether; 1 ml in 70 ml water, 1%
Record name ETHYL BUTYL KETONE
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Record name 3-Heptanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031482
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name ETHYL n-BUTYL KETONE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0889
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Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Record name Ethyl butyl ketone
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0266.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Density

0.818 (USCG, 1999) - Less dense than water; will float, 0.8183 at 20 °C/4 °C, Bulk density: 6.8 lb/gal, Relative density (water = 1): 0.8, 0.813-0.818, 0.82
Record name ETHYL BUTYL KETONE
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Record name 3-HEPTANONE
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name ETHYL n-BUTYL KETONE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0889
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
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Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/391/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.
Record name ETHYL BUTYL KETONE (3-HEPTANONE)
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/37
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Ethyl butyl ketone
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0266.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Vapor Density

3.93 (Air = 1), Relative vapor density (air = 1): 3.9
Record name 3-HEPTANONE
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1816
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name ETHYL n-BUTYL KETONE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0889
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
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Vapor Pressure

4 mmHg (NIOSH, 2023), 2.6 [mmHg], 2.6 mm Hg at 20 °C, Vapor pressure, Pa at 25 °C: 187, 4 mmHg
Record name ETHYL BUTYL KETONE
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URL https://cameochemicals.noaa.gov/chemical/24046
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Ethyl butyl ketone
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Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 3-HEPTANONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1816
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name ETHYL n-BUTYL KETONE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0889
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name ETHYL BUTYL KETONE (3-HEPTANONE)
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/37
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Ethyl butyl ketone
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0266.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Color/Form

Clear liquid, Colorless liquid

CAS No.

106-35-4
Record name ETHYL BUTYL KETONE
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Record name 3-Heptanone
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Record name 3-Heptanone
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Record name 3-Heptanone
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Record name 3-Heptanone
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Record name 3-Heptanone
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Record name Heptan-3-one
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Record name 3-HEPTANONE
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Record name 3-HEPTANONE
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URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1816
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Record name 3-Heptanone
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name ETHYL n-BUTYL KETONE
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Record name ETHYL BUTYL KETONE (3-HEPTANONE)
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Record name 3-Heptanone
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Description The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures.
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Melting Point

-38 °F (USCG, 1999), -39 °C, -38 °F
Record name ETHYL BUTYL KETONE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/24046
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 3-HEPTANONE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1816
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 3-Heptanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031482
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name ETHYL n-BUTYL KETONE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0889
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name ETHYL BUTYL KETONE (3-HEPTANONE)
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/37
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.
Record name Ethyl butyl ketone
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0266.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of 3-Heptanone?

A1: this compound has the molecular formula C7H14O and a molecular weight of 114.19 g/mol.

Q2: Are there any specific spectroscopic techniques used to identify this compound?

A2: Yes, various spectroscopic techniques are employed to characterize this compound, including Gas Chromatography/Mass Spectrometry (GC/MS) [, , , , ] and Nuclear Magnetic Resonance (NMR) spectroscopy []. These techniques help in identifying the compound based on its fragmentation pattern, mass-to-charge ratio, and specific proton and carbon environments.

Q3: How is this compound typically quantified in biological samples?

A3: this compound can be quantified in biological samples like urine and plasma using Gas Chromatography [] often coupled with techniques like air-assisted liquid-liquid microextraction for preconcentration and purification [].

Q4: What are the challenges associated with the accurate measurement of this compound in air samples?

A4: Accurate measurement of this compound in air samples can be challenging due to the potential for artifact formation with commonly used adsorbents like Tenax TA, Tenax GR, and Carbopack B, especially in the presence of ozone []. These adsorbents can produce this compound as an artifact, leading to overestimations.

Q5: How is this compound produced metabolically?

A5: this compound can be formed through the decarboxylation of 3-keto-valproate, a metabolite of the anticonvulsant drug valproic acid [, ]. This decarboxylation reaction can occur under acidic conditions [].

Q6: Is there evidence of this compound playing a role in chemical communication in animals?

A6: Yes, research suggests that a derivative of this compound, specifically 6-hydroxy-6-methyl-3-heptanone, acts as a pheromone in CD-1 mice []. This pheromone, found in male urine, signals reproductive success to females, influencing their mate selection [].

Q7: What is the role of this compound in aldol condensation reactions?

A7: this compound can be a product of aldol condensation reactions involving propanal over cerium-zirconium mixed oxide catalysts []. This highlights its potential as an intermediate in the synthesis of longer-chain hydrocarbons, relevant to biofuel production.

Q8: Can this compound be further converted into other valuable chemicals?

A8: Yes, this compound can be converted to C8 alkenes (5-methyl-3-heptene and 5-methyl-2-heptene) and C8 alkane (3-methyl heptane) through hydrodeoxygenation []. Bifunctional catalysts containing copper or platinum on alumina are effective in this conversion, offering a potential route for producing bio-based fuels and chemicals [].

Q9: Does this compound interact differently with various solvents?

A9: Studies have examined the behavior of this compound in binary mixtures with 1-chloroalkanes, revealing positive excess volumes in most cases, indicating weaker interactions between the components []. This information is crucial for understanding its solubility and behavior in different solvent systems.

Q10: Are there examples of polymers that exhibit specific interactions with this compound?

A10: Research on polystyrene-block-poly(ethylene/propene) copolymers demonstrates the influence of this compound and its structural isomers on micelle formation []. The thermodynamic parameters of micellization, such as Gibbs free energy and enthalpy, vary depending on the specific ketone used, indicating differences in polymer-solvent interactions [].

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.